4-Chloro-3-methyl-5-nitropyridine
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Overview
Description
4-Chloro-3-methyl-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 4-chloro-3-methyl-5-nitropyridine belongs, are known to interact with various biological targets . The specific targets can vary depending on the exact structure of the nitropyridine and its substituents .
Mode of Action
Nitropyridines are generally synthesized through a reaction mechanism involving a [1,5] sigmatropic shift . . This could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, including suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
Safety data sheets indicate that the compound may cause skin and eye irritation, and may be toxic if swallowed . These properties could potentially impact the bioavailability of the compound.
Result of Action
Safety data sheets indicate that the compound may cause skin and eye irritation, and may be toxic if swallowed . These effects are likely the result of the compound’s interaction with its targets.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, safety data sheets recommend using the compound only in well-ventilated areas and avoiding the formation of dust . These recommendations suggest that the compound’s action, efficacy, and stability could be affected by factors such as air quality and physical form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-5-nitropyridine typically involves the nitration of 4-chloro-3-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Nucleophilic Substitution: 4-Amino-3-methyl-5-nitropyridine, 4-Methoxy-3-methyl-5-nitropyridine.
Reduction: 4-Chloro-3-methyl-5-aminopyridine.
Oxidation: 4-Chloro-3-carboxy-5-nitropyridine.
Scientific Research Applications
4-Chloro-3-methyl-5-nitropyridine has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Chloro-3-methyl-5-nitropyridine
- 4-Chloro-2-methyl-5-nitropyridine
- 4-Chloro-3-methyl-6-nitropyridine
Comparison: 4-Chloro-3-methyl-5-nitropyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of selectivity and efficiency in various chemical reactions .
Properties
IUPAC Name |
4-chloro-3-methyl-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICURSLPRBHCAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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